1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol
Brand Name: Vulcanchem
CAS No.: 947013-77-6
VCID: VC2627488
InChI: InChI=1S/C11H18N2O/c1-3-13(2)8-11(14)9-4-6-10(12)7-5-9/h4-7,11,14H,3,8,12H2,1-2H3
SMILES: CCN(C)CC(C1=CC=C(C=C1)N)O
Molecular Formula: C11H18N2O
Molecular Weight: 194.27 g/mol

1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol

CAS No.: 947013-77-6

Cat. No.: VC2627488

Molecular Formula: C11H18N2O

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol - 947013-77-6

Specification

CAS No. 947013-77-6
Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
IUPAC Name 1-(4-aminophenyl)-2-[ethyl(methyl)amino]ethanol
Standard InChI InChI=1S/C11H18N2O/c1-3-13(2)8-11(14)9-4-6-10(12)7-5-9/h4-7,11,14H,3,8,12H2,1-2H3
Standard InChI Key FJHBRYHBDNZMHX-UHFFFAOYSA-N
SMILES CCN(C)CC(C1=CC=C(C=C1)N)O
Canonical SMILES CCN(C)CC(C1=CC=C(C=C1)N)O

Introduction

Chemical Identity and Structure

1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol is an organic compound characterized by its dual functionality, containing both amino and alcohol moieties. The compound features a 4-aminophenyl group connected to an ethanol backbone with an ethylmethylamino substituent at the 2-position. This arrangement of functional groups contributes to its unique chemical properties and potential applications.

Basic Identification

The compound is identified through the following parameters:

ParameterValue
CAS Number947013-77-6
Molecular FormulaC₁₁H₁₈N₂O
Molecular Weight194.27 g/mol
IUPAC Name1-(4-aminophenyl)-2-[ethyl(methyl)amino]ethanol
Standard InChIInChI=1S/C11H18N2O/c1-3-13(2)8-11(14)9-4-6-10(12)7-5-9/h4-7,11,14H,3,8,12H2,1-2H3
Standard InChIKeyFJHBRYHBDNZMHX-UHFFFAOYSA-N
Canonical SMILESCCN(C)CC(C1=CC=C(C=C1)N)O

This structural information establishes the unique identity of the compound within the broader family of aminophenyl ethanol derivatives.

Structural Characteristics

The molecular structure of 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol exhibits several key features that define its chemical behavior:

Functional Groups

The compound contains three primary functional groups:

  • A primary aromatic amine (-NH₂) at the para position of the phenyl ring

  • A tertiary amine [ethyl(methyl)amino] group at the 2-position of the ethanol chain

  • A secondary alcohol (-OH) group at the chiral center

This combination of functional groups creates a molecule with both basic and hydrogen-bonding capabilities, influencing its solubility, reactivity, and potential biological interactions.

Structural Comparison

When compared to related compounds, 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol shares similarities with other aminophenyl ethanols but has distinctive features:

CompoundKey Structural Difference
1-(4-Amino-phenyl)-2-isopropylamino-ethanolContains an isopropylamino group instead of ethylmethylamino
2-(4-Aminophenyl)ethanolLacks the additional amino functionality on the ethanol chain
1-(4-Aminophenyl)ethanolHas a simpler structure with only a methyl group at the chiral center
(R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcoholHas a longer carbon chain and different arrangement of functional groups

The ethylmethylamino group distinguishes this compound from other related structures, potentially affecting its physical properties and biological activity.

Physical Properties

The physical properties of 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol can be partially inferred from related aminophenyl alcohol compounds, though specific experimental data for this exact compound is limited in the literature.

Physical State and Appearance

Based on related aminophenyl compounds, 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol likely appears as a crystalline solid at room temperature, possibly with a light color ranging from white to light brown .

Chemical Reactivity

The reactivity of 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol is determined by its multiple functional groups, each offering distinct reaction pathways.

Amine Reactivity

The primary aromatic amine group can participate in numerous reactions:

  • Formation of Schiff bases with aldehydes and ketones

  • Acylation and alkylation reactions

  • Diazotization to form diazonium salts for further transformations

  • Coordination with transition metals

These reactions make the compound valuable as a potential building block for more complex structures.

Alcohol Reactivity

The secondary alcohol functionality enables:

  • Esterification with carboxylic acids or acid derivatives

  • Oxidation to corresponding ketones

  • Dehydration to form alkenes under appropriate conditions

  • Etherification reactions

The hydroxyl group also contributes to hydrogen bonding, affecting physical properties and intermolecular interactions .

Tertiary Amine Reactivity

The ethylmethylamino group participates in:

  • Quaternization reactions with alkyl halides

  • Oxidation processes

  • Coordination with metals and Lewis acids

  • pH-dependent protonation/deprotonation affecting solubility

This tertiary amine functionality distinguishes the compound from simpler aminophenyl alcohols and contributes to its unique reactivity profile .

Comparison with Related Compounds

To better understand 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol, a systematic comparison with structurally related compounds provides valuable insights.

Comparative Analysis

The following table compares key properties of 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol with related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesReference
1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanolC₁₁H₁₈N₂O194.27Ethylmethylamino group at 2-position
1-(4-Amino-phenyl)-2-isopropylamino-ethanolC₁₁H₁₈N₂O194.27Isopropylamino group at 2-position
2-(4-Aminophenyl)ethanolC₈H₁₁NO137.18Simple ethanol side chain
1-(4-Aminophenyl)ethanolC₈H₁₁NO137.18Methyl group at chiral center
(R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcoholC₁₆H₂₀N₂O256.34Additional phenyl group, extended chain

This comparison highlights the unique structural features of 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol while showcasing its relationship to other aminophenyl alcohols .

Structure-Property Relationships

The structural differences between these compounds likely influence their properties:

  • The ethylmethylamino group in the target compound likely increases lipophilicity compared to simpler aminophenyl alcohols

  • The tertiary amine nature of the ethylmethylamino group affects basicity and hydrogen-bonding capabilities

  • The additional amino functionality potentially enhances reactivity and provides more sites for derivatization

  • The asymmetric carbon center creates potential for stereoisomerism and specific three-dimensional interactions

These structure-property relationships have implications for solubility, reactivity, and potential biological activity.

Future Research Directions

Research on 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol could benefit from several focused investigations:

Synthesis Optimization

Future research might explore:

  • Development of efficient, scalable synthesis routes

  • Stereoselective methods for obtaining pure enantiomers

  • Green chemistry approaches using environmentally friendly reagents and conditions

  • Continuous flow chemistry methods for industrial applications

These advancements would facilitate both research use and potential commercial applications .

Property Characterization

Comprehensive characterization studies could include:

  • Detailed physical property measurements (melting point, solubility parameters, pKa values)

  • Crystal structure determination

  • Spectroscopic profiling (NMR, IR, MS, UV-Vis)

  • Stability studies under various conditions

Such data would enhance understanding of the compound's behavior and application potential .

Application Development

Exploration of specific applications might focus on:

  • Pharmaceutical screening for biological activity

  • Development as a synthetic intermediate for complex molecules

  • Investigation of coordination chemistry with various metals

  • Potential polymer and materials science applications

These directions could unlock valuable uses for this structurally interesting compound .

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